molecular formula C8H6ClFO2 B1306104 3-Fluoro-4-methoxybenzoyl chloride CAS No. 3907-15-1

3-Fluoro-4-methoxybenzoyl chloride

Cat. No.: B1306104
CAS No.: 3907-15-1
M. Wt: 188.58 g/mol
InChI Key: LOSBAHQDKBWMBY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Fluoro Building Blocks : 3-Fluoro-4-methoxybenzoyl chloride is used in the scalable synthesis of key fluoro building blocks. It's obtained from the Fries rearrangement of 2-fluorophenyl acetate, demonstrating its importance in organic synthesis for creating fluorinated compounds (Yerande et al., 2014).

  • Solvolysis Rate Correlation : The compound plays a role in studying the solvolysis rates of benzoyl chlorides. Research in this area helps in understanding the reaction mechanisms and kinetics in different solvent systems (Park & Kevill, 2011).

  • Fluorinated Heterocyclic Compounds : It's utilized in the synthesis of various fluorine-bearing heterocyclic compounds, showing its versatility in creating diverse chemical structures (Shi, Wang & Schlosser, 1996).

  • Reactivity in Microemulsions : Studies have explored its reactivity in water-in-oil microemulsions, providing insights into its behavior in different phases and contributing to our understanding of reaction dynamics in complex mixtures (Fernández et al., 2003).

  • Insecticidal Activity : Derivatives of this compound have been studied for their potential insecticidal activity, indicating its possible applications in pest control (Mohan et al., 2004).

  • Anti-inflammatory Activity : Compounds derived from this compound have shown potential for anti-inflammatory activity, suggesting its relevance in pharmaceutical research (Sun et al., 2019).

Safety and Hazards

3-Fluoro-4-methoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Future Directions

3-Fluoro-4-methoxybenzoyl chloride is commonly used in various chemical synthesis reactions to introduce FMOC protecting groups onto amines. The FMOC group improves the stability of the amine during the reaction and can be removed afterward.

Relevant Papers One relevant paper is "Fries rearrangement: scalable synthesis of key fluoro building blocks this compound and 1, 2-diethoxy-3-fluorobenzene" .

Properties

IUPAC Name

3-fluoro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSBAHQDKBWMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381351
Record name 3-Fluoro-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3907-15-1
Record name 3-Fluoro-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methoxybenzoyl chloride
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Synthesis routes and methods I

Procedure details

The intermediate 3-fluoro-4-methoxybenzoyl chloride was prepared as follows: Fifty g. of calcium hypochlorite was dissolved by warming in 200 ml. of water to give a milky solution. A warm solution containing 35 g. of potassium carbonate and 10 g. of potassium hydroxide in 100 ml. of water was added; the resulting mixture was shaken for about 5 minutes and then filtered through a sintered glass funnel. The filtrate cake of calcium carbonate was washed with 40 ml. of water. The combined filtrates were placed in a one liter round bottom flask and stirred while heating on a steam bath to about 55° C. To the stirred solution was added 16.8 g. of 3-fluoro-4-methoxyacetophenone and the stirred suspension was cautiously warmed to 60° C. whereupon an exothermic reaction began. The reaction temperature was allowed to rise to 70° C. and the mixture was cooled to 60° C. using an ice bath; this was repeated several times until the reaction moderated. The stirred reaction mixture was then kept at 60°-70° C. on a steam bath for 30 minutes and then cooled to room temperature with continued stirring. The reaction mixture was filtered and to the filtrate was added 10 g. of sodium metabisulfite in 40 ml. of water to destroy the excess hypochlorite. The mixture was then acidified with 40 ml. of concentrated hydrochloric acid and additional water was added to facilitate stirring due to copious formation of white solid. The mixture was placed in a cold room and the solid was collected, washed with a little water, recrystallized from 150 ml. of acetonitrile and air-dried to yield 12.9 g. of 3-fluoro-4-methoxybenzoic acid, m.p. 211°-212° C.
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Synthesis routes and methods II

Procedure details

To a slurry of 3-fluoro-4-methoxybenzoic acid (30.0 g) in toluene (100 ml) was added thionyl chloride (25 ml). The reaction was heated under reflux for 2 hrs and then distilled. The residue was dried under high vacuum to give 32 g of 3-fluoro-4-methoxybenzoyl chloride. To a solution of 2-amino-2-methyl-1-propanol (35 ml) in dichloromethane (200 ml) was added a solution of the 3-fluoro-4-methoxybenzoyl chloride in dichloromethane (150 ml). The reaction mixture was stirred for 1 hr at ambient temperature, dichloromethane (500 ml) was added, and washed with 2N hydrochloric acid (1 l). The layers were separated and the organic extract was dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo. To the residue was added thionyl chloride (25 ml) at 0° C. The reaction mixture was stirred for 30 min, diethyl ether (200 ml) was added, and the mixture was stirred for 10 min. The supernatant was decanted. 10% Sodium hydroxide solution was added, and the mixture was extracted with ethyl acetate. The organic extracts were combined, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo to give 36 g (91%) of product, mp 59-60° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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